

Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone

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Compound of Interest

Compound Name: 2-Amino-5-bromobenzophenone

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of quinazoline derivatives using **2-Amino-5-bromobenzophenone** as a key starting material. The protocols detailed below are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering step-by-step guidance on the preparation of potentially bioactive compounds.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential. The incorporation of a bromine atom at the 6-position of the quinazoline ring has been a strategic approach in the development of potent pharmacological agents, particularly in the realm of oncology. **2-Amino-5-bromobenzophenone** is a versatile and readily available building block for the synthesis of these valuable scaffolds.

The methodologies presented herein focus on efficient and practical synthetic routes to 6-bromo-quinazoline derivatives. These compounds have garnered considerable interest due to their demonstrated anticancer activities, often attributed to the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in various cancers.



Data Presentation

The following tables summarize the cytotoxic activity of various 6-bromo-quinazoline derivatives against different human cancer cell lines, providing a clear comparison of their potency.

Table 1: Cytotoxic Activity of 6-Bromo-quinazoline-4(3H)-one Derivatives[1][2][3]

| Compound ID | Target Cell Line | IC50 (μM) | Reference Compound | Target Cell Line | IC50 (μM) |
|--|---------------------|------------------|-----------------------|---------------------|-----------|
| 8a (6-bromo- 2- (butylthio)-3- phenylquinaz olin-4(3H)- one) | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | MCF-7 (Breast) | >30 |
| SW480 (Colon) | 17.85 ± 0.92 | SW480 (Colon) | 9.9 ± 0.14 | | |
| MRC-5 (Normal) | 84.20 ± 1.72 | Cisplatin | MCF-7 (Breast) | 10.1 ± 1.1 | |
| 8e (6-bromo- 2-((4- methylbenzyl) thio)-3- phenylquinaz olin-4(3H)- one) | MCF-7 (Breast) | 35.14 ± 6.87 | SW480 (Colon) | 12.3 ± 0.9 | |
| SW480 (Colon) | 63.15 ± 1.63 | Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.05 | • |
| SW480 (Colon) | 1.1 ± 0.09 | | | | |

Table 2: Cytotoxic Activity of 6-bromo-quinazoline Derivatives with Pyrimidine Moiety[4]



| Compound ID | A549 (Lung) IC50 (μM) | SW-480 (Colon) IC50 (μΜ) | MCF-7 (Breast) IC50 (µM) |
|-----------------------|--------------------------|-----------------------------|-----------------------------|
| 6n | 5.9 ± 1.7 | 2.3 ± 0.91 | 5.65 ± 2.33 |
| Cisplatin (Reference) | 15.37 | 16.1 | 3.2 |

Experimental Protocols

The following are detailed protocols for the synthesis of 6-bromo-quinazoline derivatives.

Protocol 1: Three-Component Synthesis of 6-Bromo-2,4-disubstituted Quinazolines

This protocol describes a one-pot synthesis of 6-bromo-2,4-disubstituted quinazolines from **2-Amino-5-bromobenzophenone**, an orthoester, and a nitrogen source.

Materials:

- 2-Amino-5-bromobenzophenone
- Triethyl orthoformate (or other orthoesters)
- Ammonium acetate
- Ethanol (or other suitable solvent)
- · Standard laboratory glassware
- Heating and stirring apparatus

Procedure:

- In a round-bottom flask, combine **2-Amino-5-bromobenzophenone** (1.0 mmol), triethyl orthoformate (1.2 mmol), and ammonium acetate (2.0 mmol).
- Add ethanol (10 mL) as the solvent.



- The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-bromo-2,4-disubstituted quinazoline.
- Characterize the final product by spectroscopic methods (1H NMR, 13C NMR, MS).

Protocol 2: Iodine-Catalyzed Synthesis of 2-Aryl-6-bromo-4-phenylquinazolines

This method outlines the synthesis of 2-aryl-6-bromo-4-phenylquinazolines via an iodine-catalyzed oxidative cyclization.

Materials:

- 2-Amino-5-bromobenzophenone
- Substituted aniline
- Iodine (I₂)
- Dimethyl Sulfoxide (DMSO)
- Standard laboratory glassware
- Heating and stirring apparatus

Procedure:

• To a solution of **2-Amino-5-bromobenzophenone** (1.0 mmol) and a substituted aniline (1.2 mmol) in DMSO (5 mL), add a catalytic amount of iodine (10 mol%).

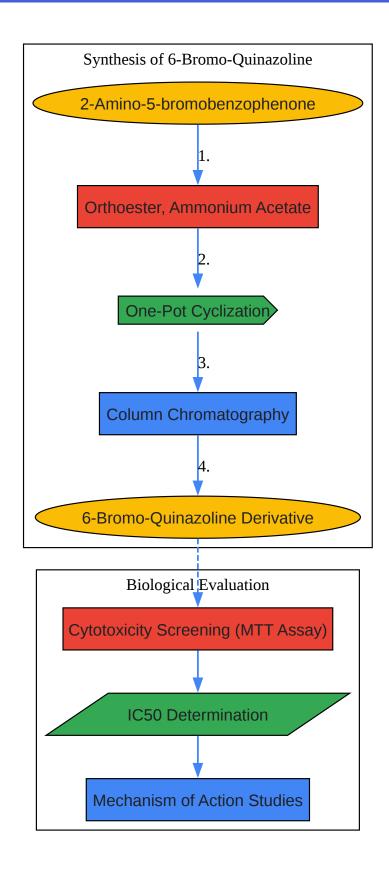


- The reaction mixture is stirred and heated at 120 °C for 8-12 hours in an open-air atmosphere.
- The progress of the reaction is monitored by TLC.
- After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
- The resulting precipitate is collected by filtration, washed with water, and then with a saturated solution of sodium thiosulfate to remove any remaining iodine.
- The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-aryl-6-bromo-4-phenylquinazoline.
- The structure of the synthesized compound is confirmed by spectroscopic analysis.

Visualizations

The following diagrams illustrate the synthetic workflow and a key signaling pathway associated with the biological activity of 6-bromo-quinazoline derivatives.

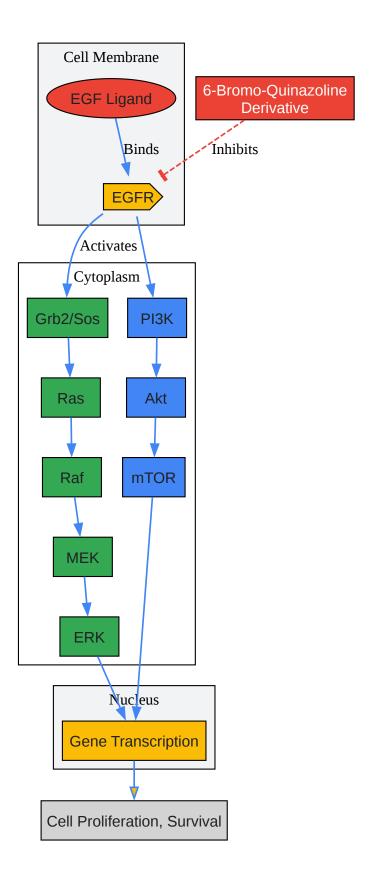




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Caption: General workflow for the synthesis and biological evaluation of 6-bromo-quinazoline derivatives.





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Caption: Simplified EGFR signaling pathway and its inhibition by 6-bromo-quinazoline derivatives.

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